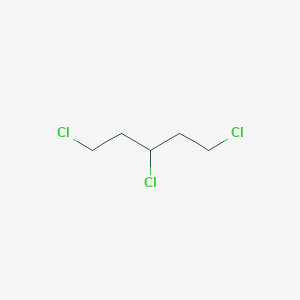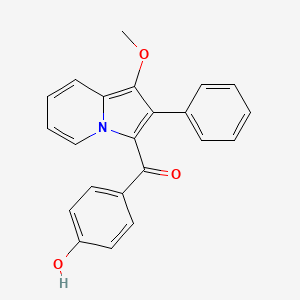![molecular formula C12H14N2O3 B14450439 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione CAS No. 75201-64-8](/img/structure/B14450439.png)
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds It is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl group and a pentane-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione typically involves the diazotization of 4-methoxyaniline followed by coupling with pentane-2,4-dione. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt. This intermediate is then reacted with pentane-2,4-dione in the presence of a base such as sodium acetate to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the dye industry for the production of azo dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methoxyphenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-[(4-Chlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
- 4-[(4-Iodophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione is unique due to its specific structural features, including the methoxy group and the pentane-2,4-dione moiety.
Eigenschaften
CAS-Nummer |
75201-64-8 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)12(9(2)16)14-13-10-4-6-11(17-3)7-5-10/h4-7,12H,1-3H3 |
InChI-Schlüssel |
OWVAQAYFZHEIFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


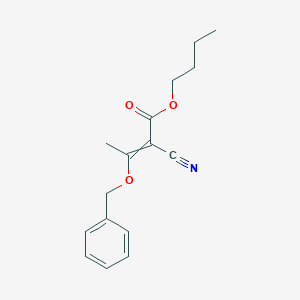
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

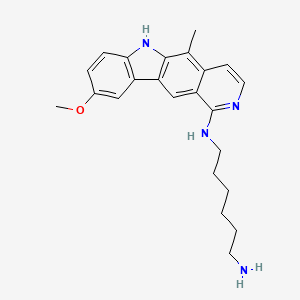
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
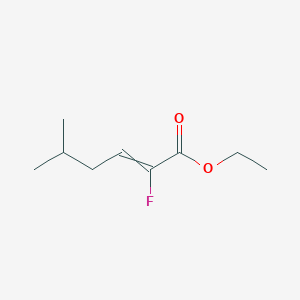

![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)
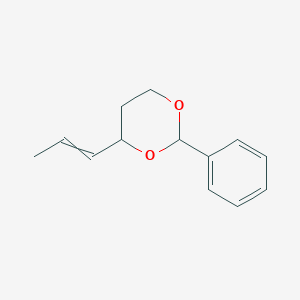
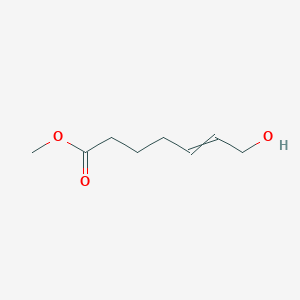
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
